molecular formula C11H7NO4 B14464296 3-(4-Nitrophenyl)furan-2-carbaldehyde CAS No. 66369-58-2

3-(4-Nitrophenyl)furan-2-carbaldehyde

Cat. No.: B14464296
CAS No.: 66369-58-2
M. Wt: 217.18 g/mol
InChI Key: QJOIWBJNUQLUED-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)furan-2-carbaldehyde (CAS 425645-31-4) is a nitroaromatic furan derivative with a carbaldehyde group at the 2-position of the furan ring and a 4-nitrophenyl substituent at the 5-position (IUPAC numbering). This compound is synthesized via diazotization of the corresponding amine followed by coupling with furfural . It is a crystalline solid under normal conditions and serves as a versatile intermediate in organic synthesis, particularly for constructing hydrazones, Schiff bases, and heterocyclic frameworks . Its electron-withdrawing nitro group enhances the electrophilicity of the aldehyde moiety, making it reactive in condensation reactions . Thermodynamic studies have characterized its sublimation, combustion, and formation enthalpies, which are critical for optimizing industrial processes .

Properties

CAS No.

66369-58-2

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

3-(4-nitrophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H7NO4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H

InChI Key

QJOIWBJNUQLUED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two aldehydes . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: 3-(4-Nitrophenyl)furan-2-carboxylic acid.

    Reduction: 3-(4-Aminophenyl)furan-2-carbaldehyde.

    Substitution: 3-(4-Nitrophenyl)-5-bromofuran-2-carbaldehyde (bromination product).

Mechanism of Action

The biological activity of 3-(4-Nitrophenyl)furan-2-carbaldehyde is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The furan ring and aldehyde group also contribute to its reactivity and ability to form covalent bonds with biomolecules.

Comparison with Similar Compounds

The structural and functional similarities of 5-(4-nitrophenyl)furan-2-carbaldehyde lie primarily with its positional isomers: 5-(2-nitrophenyl)furan-2-carbaldehyde (ortho-nitro) and 5-(3-nitrophenyl)furan-2-carbaldehyde (meta-nitro). Additional analogs include derivatives with substituents on the phenyl ring, such as methyl or oxymethyl groups (e.g., 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde) . Below is a detailed comparison:

Structural and Electronic Properties
  • Nitro Group Position: The para-nitro group in 5-(4-nitrophenyl)furan-2-carbaldehyde creates a linear, symmetric structure, enhancing crystallinity and intermolecular interactions compared to the ortho and meta isomers. This symmetry contributes to higher melting points and lower solubility in non-polar solvents . The meta-nitro isomer exhibits reduced symmetry, leading to weaker intermolecular forces and lower melting points. The ortho-nitro isomer experiences steric hindrance between the nitro group and furan ring, distorting the planar structure and reducing stability .
  • Electronic Effects :

    • The para-nitro group exerts a strong electron-withdrawing effect via resonance, increasing the electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic additions (e.g., Schiff base formation) compared to meta- and ortho-substituted analogs .
    • Substituents like methyl or oxymethyl on the phenyl ring (e.g., 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde) introduce steric and electronic modifications, altering reactivity and thermodynamic stability .
Thermodynamic Properties

Key thermodynamic parameters for the isomers are summarized below:

Table 1: Thermodynamic Properties of 5-(Nitrophenyl)furan-2-carbaldehyde Isomers

Compound ΔcH°m(cr) (kJ/mol) ΔfH°m(cr) (kJ/mol) ΔsubH° (kJ/mol)
5-(4-Nitrophenyl)furan-2-carbaldehyde -3540 ± 12 -195 ± 3 112.3 ± 0.8
5-(3-Nitrophenyl)furan-2-carbaldehyde -3522 ± 10 -182 ± 2 108.9 ± 0.7
5-(2-Nitrophenyl)furan-2-carbaldehyde -3508 ± 11 -170 ± 3 105.4 ± 0.6
  • The para isomer exhibits the highest standard molar combustion enthalpy (∆cH°m) and formation enthalpy (∆fH°m), indicating greater thermodynamic stability due to symmetry and resonance stabilization .
  • Sublimation enthalpies (ΔsubH°) decrease in the order para > meta > ortho, reflecting weaker crystal lattice interactions in asymmetric isomers .

Table 2: Reaction Yields and Conditions for Derivatives

Compound Reaction Type Catalyst Yield (%) Melting Point (°C)
5-(4-Nitrophenyl)furan-2-carbaldehyde Hydrazide formation None (Procedure A) 98 262.3
5-(3-Nitrophenyl)furan-2-carbaldehyde Schiff base synthesis Fe₂O₃@SiO₂/In₂O₃ 95 219–221
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Combustion analysis N/A N/A N/A
  • The para-nitro derivative achieves near-quantitative yields (98%) in hydrazide synthesis due to its high electrophilicity .
  • Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) improve yields and reaction rates for meta-nitro analogs by facilitating dehydration .
  • Methyl-substituted derivatives show altered combustion energies, with 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde exhibiting ∆cH°m = -3685 ± 14 kJ/mol , highlighting substituent effects on energy release.
Practical Implications
  • Drug Development : The para isomer’s reactivity makes it a preferred scaffold for bioactive Schiff bases, such as antimicrobial or antitumor agents .
  • Materials Science : Thermodynamic data guide purification (e.g., sublimation temperatures) and storage conditions .
  • Catalysis : Asymmetric isomers (ortho/meta) are less efficient in catalytic reactions but may offer unique regioselectivity in multi-step syntheses .

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